molecular formula C12H16N4O B7595275 3-amino-N-(1H-indazol-5-yl)-3-methylbutanamide

3-amino-N-(1H-indazol-5-yl)-3-methylbutanamide

Cat. No. B7595275
M. Wt: 232.28 g/mol
InChI Key: LFOBHYZMHVFSOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(1H-indazol-5-yl)-3-methylbutanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential biomedical applications. This compound belongs to the class of indazole derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of 3-amino-N-(1H-indazol-5-yl)-3-methylbutanamide is not fully understood. However, studies have suggested that the compound may exert its pharmacological effects through the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-amino-N-(1H-indazol-5-yl)-3-methylbutanamide exhibits various biochemical and physiological effects. The compound has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit viral replication. It has also been shown to induce apoptosis, which is a programmed cell death process that plays a crucial role in the prevention and treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-amino-N-(1H-indazol-5-yl)-3-methylbutanamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. The compound has also been found to exhibit low toxicity, which makes it a promising candidate for further clinical development. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis method, which can be time-consuming and expensive.

Future Directions

There are several future directions for the study of 3-amino-N-(1H-indazol-5-yl)-3-methylbutanamide. One of the main areas of focus is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases. Finally, the compound's pharmacokinetic and pharmacodynamic properties need to be studied in more detail to assess its safety and efficacy for clinical use.
In conclusion, 3-amino-N-(1H-indazol-5-yl)-3-methylbutanamide is a promising compound that has gained significant attention in the field of scientific research. Its potential biomedical applications, low toxicity, and unique pharmacological properties make it a promising candidate for further study and development. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 3-amino-N-(1H-indazol-5-yl)-3-methylbutanamide can be achieved through a multi-step process that involves the reaction of 5-nitroindazole with ethyl 3-methylbutanoate followed by reduction and subsequent reaction with ammonia. The final product can be obtained through the purification of the resulting compound.

Scientific Research Applications

3-amino-N-(1H-indazol-5-yl)-3-methylbutanamide has been studied for its potential biomedical applications. The compound has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, viral infections, and inflammation.

properties

IUPAC Name

3-amino-N-(1H-indazol-5-yl)-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-12(2,13)6-11(17)15-9-3-4-10-8(5-9)7-14-16-10/h3-5,7H,6,13H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOBHYZMHVFSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)NC1=CC2=C(C=C1)NN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(1H-indazol-5-yl)-3-methylbutanamide

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